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molecular formula C16H20ClN3O4S B8308432 4-Chloro-7-(3-(1,1-dioxothiomorpholino)propoxy)-6-methoxyquinazoline

4-Chloro-7-(3-(1,1-dioxothiomorpholino)propoxy)-6-methoxyquinazoline

Cat. No. B8308432
M. Wt: 385.9 g/mol
InChI Key: GSWMNRBJMBQZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492560B2

Procedure details

7-(3-(1,1-Dioxothiomorpholino)propoxy)-6-methoxy-3,4-dihydroquinazolin-4-one (4.2 g, 11.4 mmol) was suspended in thionyl chloride (45 ml) and DMF (0.1 ml) then heated at reflux for 2.5 hours. The residue was diluted with toluene, the thionyl chloride was evaporated under vacuum, the residue was then azeotroped with toluene three times. The residue was taken up in water and basified (pH8) with saturated aqueous sodium hydrogen carbonate solution. The aqueous layer was extracted with dichloromethane (×4), the organic layer was washed with water and brine then filtered through phase separating paper. The organic layer was concentrated under vacuum to give an orange solid. The solid was flash chromatographed on silica eluting with dichloromethane and methanol (95/5). The relevant fractions were combined and evaporated to give a solid which was triturated with ether then filtered and dried to give 4-chloro-7-(3-(1,1-dioxothiomorpholino)propoxy)-6-methoxyquinazoline (2.27 g, 52%).
Name
7-(3-(1,1-Dioxothiomorpholino)propoxy)-6-methoxy-3,4-dihydroquinazolin-4-one
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:25])[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16](=O)[NH:17][CH:18]=[N:19]3)=[CH:14][C:13]=2[O:23][CH3:24])[CH2:4][CH2:3]1.CN(C=O)C.S(Cl)([Cl:33])=O>C1(C)C=CC=CC=1>[Cl:33][C:16]1[C:15]2[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]3[CH2:6][CH2:7][S:2](=[O:25])(=[O:1])[CH2:3][CH2:4]3)=[C:13]([O:23][CH3:24])[CH:14]=2)[N:19]=[CH:18][N:17]=1

Inputs

Step One
Name
7-(3-(1,1-Dioxothiomorpholino)propoxy)-6-methoxy-3,4-dihydroquinazolin-4-one
Quantity
4.2 g
Type
reactant
Smiles
O=S1(CCN(CC1)CCCOC1=C(C=C2C(NC=NC2=C1)=O)OC)=O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the thionyl chloride was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was then azeotroped with toluene three times
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (×4)
WASH
Type
WASH
Details
the organic layer was washed with water and brine
FILTRATION
Type
FILTRATION
Details
then filtered through phase
CUSTOM
Type
CUSTOM
Details
separating paper
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
chromatographed on silica eluting with dichloromethane and methanol (95/5)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with ether
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OCCCN1CCS(CC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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